molecular formula C15H21N3O9 B12580892 1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- CAS No. 319017-31-7

1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo-

Cat. No.: B12580892
CAS No.: 319017-31-7
M. Wt: 387.34 g/mol
InChI Key: GXMBFEIOGQNNGY-UHFFFAOYSA-N
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Description

1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- is a chemical compound with the molecular formula C9H9N3O9. It is known for its unique structure, which includes a triazine ring substituted with butanoic acid groups and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- typically involves the reaction of cyanuric chloride with butanoic acid derivatives under controlled conditions. The reaction is carried out in a solvent mixture, often using dioxane and water, with sodium carbonate as a base. The reaction temperature is maintained between 70-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazine derivatives with additional oxo groups, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- include:

Uniqueness

What sets 1,3,5-Triazine-1,3,5(2H,4H,6H)-tributanoic acid, 2,4,6-trioxo- apart from these similar compounds is its specific substitution pattern and the presence of butanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

319017-31-7

Molecular Formula

C15H21N3O9

Molecular Weight

387.34 g/mol

IUPAC Name

4-[3,5-bis(3-carboxypropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]butanoic acid

InChI

InChI=1S/C15H21N3O9/c19-10(20)4-1-7-16-13(25)17(8-2-5-11(21)22)15(27)18(14(16)26)9-3-6-12(23)24/h1-9H2,(H,19,20)(H,21,22)(H,23,24)

InChI Key

GXMBFEIOGQNNGY-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CN1C(=O)N(C(=O)N(C1=O)CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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